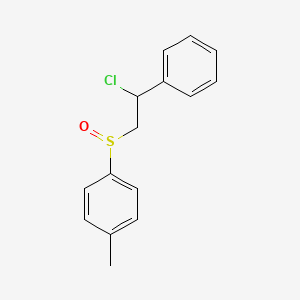

1-(2-Chloro-2-phenylethanesulfinyl)-4-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

NSC 266350, also known as 2-(4-aminophenyl)benzothiazole, is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its benzothiazole core structure, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminophenyl)benzothiazole typically involves the condensation of 4-aminobenzenethiol with 2-bromoaniline under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-(4-aminophenyl)benzothiazole can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-aminophenyl)benzothiazole undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazole derivatives.

Substitution: The amino group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted benzothiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Nitrobenzothiazole derivatives.

Reduction: Dihydrobenzothiazole derivatives.

Substitution: Various substituted benzothiazole derivatives, depending on the electrophile used.

Scientific Research Applications

2-(4-aminophenyl)benzothiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It has been studied for its potential as an antimicrobial and anticancer agent.

Medicine: Research has shown that derivatives of this compound exhibit promising activity against various cancer cell lines.

Industry: It is used in the development of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism by which 2-(4-aminophenyl)benzothiazole exerts its effects is primarily through its interaction with cellular proteins and enzymes. The compound can bind to DNA and interfere with the replication process, leading to cell death. Additionally, it can inhibit the activity of certain enzymes involved in cell signaling pathways, thereby disrupting cellular functions and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

- 2-aminobenzothiazole

- 2-(4-nitrophenyl)benzothiazole

- 2-(4-methylphenyl)benzothiazole

Uniqueness

2-(4-aminophenyl)benzothiazole is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity. Compared to its analogs, this compound has shown higher efficacy in inhibiting cancer cell growth and better selectivity towards certain biological targets.

Biological Activity

1-(2-Chloro-2-phenylethanesulfinyl)-4-methylbenzene, also known as a sulfoxide derivative, has garnered attention in various studies for its potential biological activities. This compound is characterized by its sulfinyl functional group, which can significantly influence its interactions with biological systems. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C10H11ClOS

- Molecular Weight : 216.72 g/mol

The presence of the chloro and sulfinyl groups contributes to its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfoxide derivatives. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| PIB-SO 36 | HT-29 | 0.5 | Microtubule disruption |

| PIB-SO 44 | M21 | 0.3 | Cell cycle arrest (G2/M phase) |

| PIB-SO 45 | MCF7 | 0.4 | Apoptosis induction |

Note : IC50 refers to the concentration required to inhibit cell growth by 50%.

In a study evaluating various sulfoxides, it was found that these compounds could disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . The specific mechanisms often involve binding to the colchicine site on β-tubulin, which is critical for microtubule polymerization.

Antimicrobial Activity

In addition to anticancer properties, sulfoxides have been investigated for their antimicrobial effects. The mechanism typically involves the disruption of bacterial cell membranes and interference with metabolic processes.

Table 2: Antimicrobial Activity of Sulfoxides

| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These findings suggest that the compound exhibits moderate antimicrobial activity against both Gram-negative and Gram-positive bacteria .

Additional Biological Activities

Research has also indicated that sulfoxide derivatives may possess anti-inflammatory properties and could modulate immune responses. These effects are attributed to their ability to interact with various signaling pathways involved in inflammation .

Case Study 1: Anticancer Efficacy in Vivo

A study conducted on the chick chorioallantoic membrane (CAM) model demonstrated that compounds similar to this compound significantly inhibited tumor growth and angiogenesis. The results showed a reduction in tumor size by approximately 60% when treated with these compounds compared to controls .

Case Study 2: Safety Profile Assessment

In assessing the safety profile of this compound, a toxicity study indicated that at therapeutic doses, there were no significant adverse effects observed in animal models. The LD50 value was determined to be greater than 1000 mg/kg, indicating a favorable safety margin for potential therapeutic applications .

Properties

CAS No. |

61735-44-2 |

|---|---|

Molecular Formula |

C15H15ClOS |

Molecular Weight |

278.8 g/mol |

IUPAC Name |

1-(2-chloro-2-phenylethyl)sulfinyl-4-methylbenzene |

InChI |

InChI=1S/C15H15ClOS/c1-12-7-9-14(10-8-12)18(17)11-15(16)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 |

InChI Key |

IEMZKJYMYDVLIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)CC(C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.